2-(2,6-Dihydroxyphenyl)benzene-1,3-diol
Description
2-(2,6-Dihydroxyphenyl)benzene-1,3-diol (IUPAC name: [1,1'-Biphenyl]-2,2',6,6'-tetrol) is a polyphenolic compound characterized by a biphenyl backbone with hydroxyl groups at the 2, 2', 6, and 6' positions (Figure 1). The compound is structurally related to resorcinol (benzene-1,3-diol) but features extended aromaticity and additional hydroxyl groups, which enhance its electronic delocalization and redox activity .
Properties
IUPAC Name |
2-(2,6-dihydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBWWNXODCSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=C(C=CC=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448085 | |
| Record name | [1,1'-Biphenyl]-2,2',6,6'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-35-1 | |
| Record name | [1,1'-Biphenyl]-2,2',6,6'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dihydroxyphenyl)benzene-1,3-diol Similar compounds have been found to inhibit tyrosinase, a key enzyme in melanogenesis
Mode of Action
The exact mode of action of This compound It is suggested that similar compounds may inhibit tyrosinase by binding to the active site of the enzyme, preventing it from catalyzing the production of melanin.
Biochemical Pathways
The biochemical pathways affected by This compound Based on its potential role as a tyrosinase inhibitor, it may affect the melanogenesis pathway. This could result in reduced melanin production and potential applications in treating hyperpigmentation disorders.
Result of Action
The molecular and cellular effects of This compound If it acts as a tyrosinase inhibitor, it could potentially reduce melanin production at the cellular level.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds show fluorescence and their emission characteristics are very sensitive to the micro-environment. They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer.
Cellular Effects
Molecular Mechanism
Similar compounds have shown that the O–H bond breakage is reasonably responsible for the antioxidative activity. The environment greatly influences these results. In solvents, namely water, methanol, and especially acetone, the SPL–ET mechanism (sequential proton loss–electron transfer) is mainly likely to be an antioxidative route for these compounds.
Temporal Effects in Laboratory Settings
It is known that similar compounds are stable and do not degrade over time.
Dosage Effects in Animal Models
Biological Activity
2-(2,6-Dihydroxyphenyl)benzene-1,3-diol, also known as resorcinol derivative, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its structural features, including two hydroxyl groups and a benzene ring, which contribute to its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. The presence of hydroxyl groups allows the compound to scavenge free radicals effectively. In vitro studies have shown that it can reduce oxidative stress markers in various cell lines, suggesting a protective role against oxidative damage.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported that this compound inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 50-100 µg/mL.
Enzyme Inhibition
One notable biological activity is its potential as an enzyme inhibitor. Specifically, it has been studied for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The compound exhibited IC₅₀ values of approximately 80-90 nM for AChE inhibition in vitro, indicating strong inhibitory potency.
Anti-inflammatory Effects
In addition to its antioxidant and antimicrobial properties, this compound has shown anti-inflammatory effects in cellular models. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl groups form hydrogen bonds with biomolecules, enhancing interactions with proteins and nucleic acids.
- Free Radical Scavenging : The compound donates electrons to free radicals, neutralizing their harmful effects.
- Enzyme Binding : It interacts with the active sites of enzymes like AChE and BuChE, leading to inhibition and modulation of enzymatic activity.
Study 1: Antioxidant Evaluation
A study conducted by Alpan et al. evaluated the antioxidant capacity of various phenolic compounds including this compound using DPPH and ABTS assays. The results indicated that this compound had a higher radical scavenging capacity compared to other tested phenolics.
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
|---|---|---|
| This compound | 25 | 30 |
| Gallic Acid | 40 | 50 |
| Quercetin | 35 | 45 |
Study 2: Antimicrobial Activity
In a study assessing antimicrobial efficacy against Staphylococcus aureus, the compound was tested for its MIC:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 75 |
| Penicillin | 10 |
| Ciprofloxacin | 5 |
Study 3: Neuroprotective Effects
A recent investigation into the neuroprotective effects of this compound highlighted its role in reducing Aβ(1-42) aggregation in vitro. This aggregation is a hallmark of Alzheimer's disease pathology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(2,6-Dihydroxyphenyl)benzene-1,3-diol, their biological activities, and physicochemical properties:
Structural and Functional Insights
Antibacterial Analogs (e.g., 4h, 4i) :
- The diazenyl (-N=N-) group in 4h and 4i introduces π-conjugation and steric bulk, enhancing interactions with bacterial membranes. These compounds exhibit potent activity against Gram-positive bacteria but lack efficacy against Gram-negative strains due to permeability barriers .
- Comparison : Unlike this compound, which lacks azo groups, the diazenyl analogs show specialized antibacterial effects but reduced antioxidant capacity.
Boron-Containing Derivatives (e.g., 17c): The oxaborinine ring in 17c enables chelation with amyloid-β peptides, disrupting fibril formation. This modification introduces a heteroatom-driven mechanism absent in the purely phenolic target compound .
Benzofuran Hybrids (e.g., 2, 99) :
- Hybridization with benzofuran (e.g., compound 2) extends π-conjugation, lowering bond dissociation energies (BDEs) for improved radical scavenging. DFT studies suggest these hybrids outperform simpler diols in antioxidant activity .
Esterified Analogs (e.g., Methyl 2,6-dihydroxybenzoate) :
- Esterification reduces polarity, decreasing water solubility but improving lipid membrane penetration. This trade-off limits antioxidant utility but enhances synthetic versatility .
Key Research Findings
- Antioxidant Mechanisms: this compound’s tetra-hydroxyl configuration provides multiple sites for hydrogen atom transfer (HAT), outperforming mono- or di-hydroxylated analogs in radical quenching . Stilbene-linked analogs (e.g., 43) exhibit additional electron transfer (ET) pathways due to extended conjugation .
- Antibacterial azo-diols (e.g., 4h) highlight the importance of functional group diversification for targeted bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
